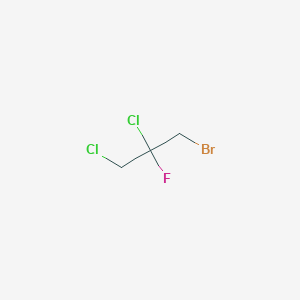

1-Bromo-2,3-dichloro-2-fluoropropane

Descripción

1-Bromo-2,3-dichloro-2-fluoropropane (C₃H₄BrCl₂F) is a polyhalogenated aliphatic compound characterized by a propane backbone with bromine at position 1, two chlorine atoms at positions 2 and 3, and a fluorine atom at position 2.

Propiedades

IUPAC Name |

1-bromo-2,3-dichloro-2-fluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrCl2F/c4-1-3(6,7)2-5/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICBDVJWRKQUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Bromo-2,3-dichloro-2-fluoropropane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1,2,3-trichloropropane is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogen exchange .

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of tubular reactors for diazotization reactions, followed by halogenation, is also a viable approach for large-scale synthesis .

Análisis De Reacciones Químicas

1-Bromo-2,3-dichloro-2-fluoropropane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine, chlorine, or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium iodide in acetone or potassium tert-butoxide in tert-butanol.

Elimination Reactions: Under basic conditions, such as with potassium hydroxide in ethanol, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized using reagents like potassium permanganate or reduced using lithium aluminum hydride to yield various products depending on the reaction conditions.

The major products formed from these reactions include alkenes, alcohols, and other halogenated derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Bromo-2,3-dichloro-2-fluoropropane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex organohalogen compounds.

Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.

Medicine: Research into the pharmacological properties of halogenated compounds often includes 1-Bromo-2,3-dichloro-2-fluoropropane as a reference compound.

Mecanismo De Acción

The mechanism by which 1-Bromo-2,3-dichloro-2-fluoropropane exerts its effects involves its ability to undergo various chemical transformations. The presence of multiple halogen atoms makes it highly reactive towards nucleophiles and bases. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Comparison with Cyclopropene Derivatives

Cyclopropene analogs, such as 1-bromo-2,3,3-trifluorocyclopropene (C₃BrF₃), exhibit markedly different properties due to their strained cyclic structure. For instance, its boiling point (38°C) is significantly lower than that of aliphatic halogenated propanes, reflecting reduced molecular weight and ring strain-induced volatility . In contrast, 1-bromo-2,3-dichloro-2-fluoropropane’s linear structure likely results in higher boiling points and greater thermal stability. Cyclopropenes are also more reactive due to ring strain, favoring addition or ring-opening reactions, whereas the target compound’s reactivity may center on halogen displacement or dehydrohalogenation.

Comparison with Aromatic Halogenated Compounds

Aromatic analogs like 1-bromo-2,3-difluorobenzene (C₆H₃BrF₂) demonstrate higher boiling points (234°C) and densities (1.724 g/cm³) due to aromaticity and stronger intermolecular forces . The target compound, being aliphatic, lacks π-electron interactions, leading to lower boiling points and densities. Reactivity diverges further: aromatic bromides undergo electrophilic substitution, while 1-bromo-2,3-dichloro-2-fluoropropane may participate in aliphatic nucleophilic substitutions (e.g., SN2 reactions at the bromine site).

Comparison with Aliphatic Halogenated Propanes

- 2-Bromo-1-chloropropane (C₃H₆BrCl) : This simpler analog lacks fluorine and has fewer halogens. Its toxicological profile remains understudied , but the addition of fluorine and chlorine in the target compound may alter toxicity and environmental persistence.

- 3-Bromo-1,1,1-trifluoropropane (C₃H₄BrF₃) : The trifluoromethyl group enhances stability and lipophilicity compared to the dichloro-fluoro substitution in the target compound .

Physical and Chemical Property Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.